6,8-Diamino-9-methyl-9H-purine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N6 |
|---|---|
Molecular Weight |
164.172 |
IUPAC Name |
9-methylpurine-6,8-diamine |
InChI |
InChI=1S/C6H8N6/c1-12-5-3(11-6(12)8)4(7)9-2-10-5/h2H,1H3,(H2,8,11)(H2,7,9,10) |
InChI Key |
CZBCMULDJNWWIY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC=N2)N)N=C1N |
Origin of Product |
United States |
Synthetic Methodologies for 6,8 Diamino 9 Methyl 9h Purine and Analogous Purine Derivatives
Classical and Modern Synthetic Routes to the 9-Methyl-9H-Purine Core Structure
The construction of the 9-methyl-9H-purine core, particularly with amino substituents at the C6 and C8 positions, can be achieved through various synthetic strategies. These routes often involve the initial formation of a pyrimidine (B1678525) or imidazole (B134444) precursor followed by subsequent ring closure to form the bicyclic purine (B94841) system.
Precursor Synthesis and Functionalization for C6 and C8 Amino Group Introduction
A primary and versatile method for purine synthesis is the Traube purine synthesis, which starts with an appropriately substituted pyrimidine. thieme-connect.dedrugfuture.comchemistry-online.com This classical approach involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon source to form the imidazole ring. For the synthesis of 6,8-diaminopurines, a key precursor is a pyrimidine bearing amino groups at positions 4, 5, and 6.
The general strategy involves:
Nitrosation and Reduction: Introduction of an amino group at the C5 position of a 4,6-diaminopyrimidine (B116622) is often achieved through nitrosation followed by reduction. drugfuture.com
Cyclization: The resulting 4,5,6-triaminopyrimidine is then cyclized with a suitable one-carbon synthon. Reagents such as formic acid, formamide, or orthoesters can be used. thieme-connect.de The choice of cyclizing agent can also directly introduce a substituent at the C8 position. For instance, using urea (B33335) or thiourea (B124793) can lead to 8-oxo or 8-thioxo purines, which can be further functionalized. chemistry-online.com
An alternative modern approach involves the use of 5-aminoimidazole precursors. acs.org A recently developed method describes the synthesis of 6,8-diaminopurines via an acid-induced cascade cyclization of 5-aminoimidazole-4-carboxamidine precursors. acs.org This method allows for the introduction of a wide diversity of substituents at the N3 and N6 positions of the purine ring under mild conditions. acs.org
Table 1: Comparison of Precursor-Based Syntheses for 6,8-Diaminopurine Core
| Synthetic Approach | Precursor | Key Steps | Advantages |
| Traube Synthesis | 4,6-Diaminopyrimidine | Nitrosation, Reduction, Cyclization with one-carbon source | Well-established, versatile for C8-functionalization |
| Imidazole-Based Synthesis | 5-Aminoimidazole-4-carboxamidine | Condensation with primary amines, Acid-induced cascade cyclization | Mild reaction conditions, diverse N3 and N6 substitution |
N9-Alkylation Strategies for Introducing the Methyl Group
The introduction of a methyl group at the N9 position of the purine ring is a crucial step in the synthesis of 6,8-diamino-9-methyl-9H-purine. This can be achieved either by using a pre-alkylated precursor or by alkylating the purine core after its formation.
Direct N9-alkylation of a pre-formed 6,8-diaminopurine can be accomplished using various methylating agents. The regioselectivity of alkylation (N7 vs. N9) is a critical consideration and often depends on the reaction conditions and the nature of the substituents on the purine ring. Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack.
For instance, the synthesis of 9-substituted purine derivatives can be achieved by reacting the purine with an appropriate alkylating agent in a suitable solvent. researchgate.net While specific conditions for the N9-methylation of 6,8-diaminopurine are not extensively detailed in the provided search results, general principles of purine alkylation can be applied. The presence of multiple nitrogen atoms in the purine ring can lead to a mixture of N7 and N9 isomers, necessitating careful optimization of reaction conditions and purification of the desired product.
One-Pot and Multi-Component Approaches for 6,8,9-Polysubstituted Purines
To enhance synthetic efficiency and reduce the number of purification steps, one-pot and multi-component reactions (MCRs) have emerged as powerful strategies for the synthesis of polysubstituted purines. These approaches allow for the construction of complex molecules from simple starting materials in a single reaction vessel.
A study describes an efficient one-pot synthesis of 6-alkoxy-8,9-dialkylpurines from 5-amino-4-chloro-6-alkylaminopyrimidines, N,N-dimethylalkaneamides, and alkoxide ions. nih.gov This demonstrates the feasibility of constructing the purine ring and introducing substituents at C6, C8, and N9 in a single step.
Another example is the multicomponent synthesis of diaminopurine and guanine (B1146940) peptide nucleic acid (PNA) analogues from aminomalononitrile, which is a prebiotic compound. acs.org This microwave-assisted, solvent-free approach highlights the potential for developing environmentally friendly and efficient methods for synthesizing complex purine derivatives. acs.org The use of microwave irradiation can significantly accelerate reaction times and improve yields.
Table 2: Examples of Multi-Component Reactions for Purine Synthesis
| Reaction Type | Starting Materials | Key Features | Resulting Products |
| One-Pot Alkoxypurine Synthesis | 5-Amino-4-chloro-6-alkylaminopyrimidines, N,N-dimethylalkaneamides, Alkoxides | One-pot procedure, formation of 6-alkoxy-8,9-dialkylpurines | 6-Alkoxy-8,9-dialkylpurines |
| Microwave-Assisted MCR | Aminomalononitrile, Guanidine/Urea, Trimethyl orthoacetate, α-Amino acids | Microwave irradiation, solvent-free, prebiotic precursors | Diaminopurine and Guanine PNA analogues |
Stereoselective Synthesis and Chiral Analog Generation
While this compound itself is not chiral, the generation of chiral analogs is of significant interest in medicinal chemistry, as stereochemistry often plays a crucial role in biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
For purine derivatives, chirality can be introduced by attaching a chiral substituent to the purine core or by creating a stereocenter within a substituent. The synthesis of chiral non-nucleoside purine analogs can be achieved by reacting the purine scaffold with enantiomerically pure building blocks. For example, chiral amines or alcohols can be introduced at various positions of the purine ring through nucleophilic substitution or other coupling reactions.
Research on the stereoselective synthesis of purine derivatives has often focused on nucleoside analogs, where the chirality is inherent in the sugar moiety. nih.gov However, the principles of stereocontrol can be applied to the synthesis of non-nucleoside analogs. For instance, enzymatic reactions can be employed for the stereoselective synthesis of purine arabinonucleosides containing chiral amino acid amides at the C6 position. mdpi.com Asymmetric catalysis can also be a powerful tool for establishing stereocenters in substituents attached to the purine ring.
Chemical Reactivity and Derivatization of the 6,8 Diamino 9 Methyl 9h Purine Scaffold
Reactions at Amino and Purine (B94841) Ring Positions
The reactivity of the 6,8-diamino-9-methyl-9H-purine core is characterized by the interplay between the nucleophilic amino groups and the electrophilic carbon atoms of the purine ring. The electron-donating nature of the amino groups at the C6 and C8 positions enhances the electron density of the purine system, influencing its susceptibility to various chemical transformations.
Reactions involving the Amino Groups: The exocyclic amino groups at C6 and C8 can undergo reactions typical of aromatic amines. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Introduction of alkyl groups, although this can be challenging to control and may lead to mixtures of mono- and di-alkylated products at each amino position.
Diazotization: Reaction with nitrous acid to form diazonium salts. These intermediates are highly versatile and can be subsequently converted into a wide range of functional groups, including hydroxyl, halogen, and cyano groups, through Sandmeyer-type reactions. This represents a key strategy for functional group interconversion on the purine core.
Reactions at the Purine Ring: The purine ring itself is susceptible to both electrophilic and nucleophilic attack, although the positions of attack are heavily influenced by the existing substituents.
Electrophilic Attack: Generally, electrophiles tend to attack the nitrogen atoms of the purine ring. In the 9-methylated scaffold, N9 is blocked, but positions N1, N3, and N7 are potential sites for electrophilic addition or substitution, depending on the reaction conditions. nih.gov
Nucleophilic Attack: The carbon atoms of the purine ring, particularly C2, are electrophilic and can be targeted by nucleophiles. While the amino groups at C6 and C8 are activating, C2 remains a potential site for nucleophilic substitution, especially if a leaving group is present or can be generated in situ. nih.gov
Direct C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For purine systems, direct C-H cyanation has been demonstrated, offering a transition-metal-free pathway to introduce cyano groups. This reaction typically occurs on the electron-rich imidazole (B134444) motif, making the C8 position a primary target. However, the directing influence of other substituents can switch the regioselectivity to the C2 position. mdpi.com
Ring Opening and Expansion: The purine ring can undergo cleavage under certain conditions. For instance, N1- or N7-alkylation can facilitate the opening of the purine bicycle in ribonucleosides. wikipedia.org In some substituted cyanopurines, reaction with amines can lead to a ring expansion, transforming the purine core into a pyrimidino[5,4-d]pyrimidine system. rsc.org This highlights the potential for profound skeletal transformations of the purine scaffold.
Functional Group Interconversions and Advanced Derivatization Strategies
Building upon the fundamental reactivity of the this compound scaffold, various strategies can be employed to convert the existing functional groups and introduce more complex molecular architectures.
Functional Group Interconversions (FGIs): A primary strategy for diversifying the purine core involves the conversion of the amino groups into other functionalities. As mentioned, diazotization followed by nucleophilic substitution is a powerful tool. For example, converting an amino group to a chloro group (via a diazonium intermediate) transforms it into a good leaving group, enabling subsequent nucleophilic aromatic substitution (SNAr) reactions. This two-step process allows for the introduction of a wide array of nucleophiles at the C6 and C8 positions.
| Starting Group | Reagents | Intermediate | Product Group | Example Nucleophiles |
| Amino (-NH₂) | NaNO₂, HCl | Diazonium (-N₂⁺) | Chloro (-Cl) | CuCl |
| Chloro (-Cl) | Various Nucleophiles | - | Substituted Amine, Ether, Thioether, etc. | Piperazines, Alcohols, Thiols |
This FGI approach is exemplified in the synthesis of novel 6,8,9-trisubstituted purine analogues, where a 6-chloro-purine intermediate is reacted with various substituted piperazines to generate a library of compounds. nih.gov
Advanced Derivatization: Beyond simple FGIs, the purine scaffold can be elaborated using more complex synthetic strategies.
Cross-Coupling Reactions: If the amino groups are converted to halides (e.g., -Br, -I), powerful carbon-carbon and carbon-heteroatom bond-forming reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed. These reactions allow for the introduction of aryl, vinyl, alkynyl, and substituted amino groups, dramatically increasing molecular complexity.
Derivatization of Appended Functional Groups: Functional groups introduced onto the purine core can themselves serve as handles for further derivatization. For instance, a cyano group, installed via direct C-H cyanation, is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with nucleophiles to form a variety of heterocyclic systems. mdpi.com The reaction of an 8-cyanopurine with sodium methoxide (B1231860) can yield a methyl carbimidate, while reaction with benzylthiol affords the corresponding adduct, demonstrating the reactivity of the cyano group on the purine skeleton. mdpi.com
These advanced strategies enable the systematic exploration of the chemical space around the this compound core, facilitating the development of derivatives with tailored properties.
Exploration of Tautomerism and Isomerism in this compound Systems
Tautomerism and isomerism are fundamental concepts in understanding the structure and reactivity of purine derivatives. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov For the this compound system, several types of isomerism are relevant.
Ring Tautomerism: Unsubstituted purine can exist in several tautomeric forms, with the proton residing on N1, N3, N7, or N9. wikipedia.org In the specified compound, the presence of the methyl group at the N9 position "locks" the imidazole ring into the 9H-form. This prevents N7H-N9H tautomerism, which is a common feature in many other purine systems. nih.gov Studies on the related 2,6-diaminopurine (B158960) have shown that both 7H and 9H tautomers can exist, and their photostability and excited-state dynamics differ significantly. researchgate.netresearchgate.netchemrxiv.org While the N9-methyl group simplifies this aspect, the potential for protonation at other ring nitrogens (N1, N3, N7) means that different constitutional isomers (prototropic isomers or protomers) can exist in solution, particularly under acidic conditions.
Amino-Imino Tautomerism: The exocyclic amino groups at C6 and C8 can exist in equilibrium with their imino tautomeric forms. This involves the migration of a proton from the exocyclic nitrogen to a ring nitrogen atom.
| Tautomer Form | Description |
| Diamino | Both exocyclic groups are in the -NH₂ form. This is generally the most stable and predominant form for aminopurines under physiological conditions. |
| Amino-Imino | One amino group is converted to an imino group (=NH), with the proton migrating to an adjacent ring nitrogen (e.g., N1 or N7). |
| Diimino | Both exocyclic groups are in the imino form. |
The relative stability of these tautomers is influenced by factors such as the solvent environment and electronic effects of other substituents. nih.gov Computational studies on aminopurines show that proximity interactions between the amino group and adjacent ring nitrogens or N-H groups are a key factor in determining how solvation affects tautomeric stability. nih.gov Although the diamino form is typically favored, the transient formation of imino tautomers can be crucial in certain biological recognition processes and chemical reactions. nih.gov The specific substitution pattern of this compound, with two electron-donating groups, will influence the proton affinities of the ring nitrogens and thus the energetics of the amino-imino tautomeric equilibria.
Advanced Spectroscopic and Analytical Characterization in 6,8 Diamino 9 Methyl 9h Purine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 6,8-Diamino-9-methyl-9H-purine, providing insight into the connectivity and chemical environment of its atoms.
¹H NMR: In proton NMR (¹H NMR) studies of purine (B94841) derivatives, the chemical shifts of protons provide key structural information. For the purine core, proton signals typically appear in the aromatic region of the spectrum. The methyl group protons at the N9 position would be expected to produce a singlet in the aliphatic region. The protons of the amino groups at C6 and C8 would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.
¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the purine ring are characteristic and can be assigned based on established data for similar purine structures. mdpi.com The methyl carbon at the N9 position would appear at a high field (lower ppm value). The carbons C6 and C8, being attached to amino groups, would show distinct chemical shifts influenced by the nitrogen atoms.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.
COSY experiments would reveal correlations between neighboring protons, although in this compound, with its isolated aromatic proton and methyl group, these correlations would be limited.
HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Table 1: Predicted NMR Data for this compound
| Technique | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | H2 | ~7.5-8.5 | Singlet |
| N⁹-CH₃ | ~3.5-4.0 | Singlet | |
| C⁶-NH₂ | Variable (broad) | Singlet | |
| C⁸-NH₂ | Variable (broad) | Singlet | |
| ¹³C NMR | C2 | ~150-160 | - |
| C4 | ~150-155 | - | |
| C5 | ~110-120 | - | |
| C6 | ~155-165 | - | |
| C8 | ~150-160 | - | |
| N⁹-CH₃ | ~30-40 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the stability of different parts of the molecule and helps to confirm the proposed structure. Common fragmentation pathways for purine derivatives often involve the cleavage of substituent groups and the rupture of the purine ring system.
Table 2: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
|---|---|
| Molecular Formula | C₆H₈N₆ |
| Molecular Weight | 164.17 g/mol |
| Expected [M+H]⁺ | 165.0880 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amino groups, C-H stretching of the methyl group and the aromatic ring, and C=N and C=C stretching vibrations of the purine ring system.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric Stretch | ~3300-3500 |
| Asymmetric Stretch | ~3100-3300 | |
| Methyl (C-H) | Stretch | ~2850-3000 |
| Aromatic (C-H) | Stretch | ~3000-3100 |
| Purine Ring | C=N Stretch | ~1600-1680 |
| C=C Stretch | ~1400-1600 |
High-Resolution Chromatography Techniques for Purity Assessment and Separation
High-resolution chromatography techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. nih.govnih.gov By comparing the retention factor (Rf) of the sample to that of a standard, one can qualitatively assess its identity and purity.
Column Chromatography: This technique is widely used for the purification of purine derivatives on a larger scale. nih.gov The choice of the stationary phase (e.g., silica gel or alumina) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and efficient technique for the quantitative analysis and purification of this compound. researchgate.net Reversed-phase HPLC is commonly used for purine analysis, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic parameter that can be used for its identification and quantification.
Computational Chemistry and Theoretical Modeling of 6,8 Diamino 9 Methyl 9h Purine and Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are extensively used to investigate the electronic structure, stability of tautomers, and reactivity of purine (B94841) derivatives. science.org.geresearchgate.netnih.gov
Electronic Structure and Reactivity: DFT calculations allow for the determination of key electronic parameters that govern a molecule's reactivity. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For purine analogs, these calculations help predict sites susceptible to nucleophilic or electrophilic attack. Parameters such as electronegativity, chemical hardness, and dipole moments are also computed to build a comprehensive reactivity profile. researchgate.net
Tautomerism Studies: Purine bases can exist in different tautomeric forms, which can significantly impact their biological function, particularly their hydrogen-bonding patterns in interactions with proteins or nucleic acids. Quantum chemical calculations are crucial for determining the relative stabilities of different tautomers of 6,8-Diamino-9-methyl-9H-purine in various environments. acs.org The substitution of amino groups at the C6 and C8 positions, along with methylation at N9, influences the tautomeric equilibrium. DFT studies, often combined with a polarizable continuum model (PCM) to simulate solvent effects, can predict the most stable tautomeric form in both the gas phase and in aqueous solution, providing insights into the biologically relevant structure. acs.org
| Parameter | Description | Application to Purine Analogs |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability. |
| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular interactions. |
| Tautomer Stability | Relative energy of different tautomeric forms | Determines the predominant structure in biological systems. |
This table summarizes key parameters derived from quantum chemical calculations and their significance in studying purine analogs.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ejmo.org It is widely used to predict the binding mode and affinity of small molecules like this compound within the active site of a protein target. tpcj.orgresearchgate.net
The process involves placing the ligand (the purine analog) into the binding site of a receptor (a protein) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative score suggests a stronger binding interaction. ejmo.orgtpcj.org
Docking studies on purine analogs have been instrumental in identifying potential protein targets and elucidating binding mechanisms. tpcj.orgmdpi.com For example, simulations can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the purine ring system and amino acid residues in the protein's active site. ejmo.org This information is critical for structure-based drug design, allowing for the rational modification of the purine scaffold to enhance binding affinity and selectivity. mdpi.com
| Purine Analog | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | -12.54 | (Not specified) | tpcj.org |
| Cordycepin | SARS-CoV-2 Mpro | -6.5 | Ser144, Cys145, His41 | ejmo.org |
| Stavudine | SARS-CoV-2 Mpro | -6.5 | Gly143, Ser144, Cys145 | ejmo.org |
| Lamivudine | SARS-CoV-2 Mpro | -5.7 | (Not specified) | ejmo.org |
This table presents examples of molecular docking results for various purine analogs against different protein targets, illustrating the prediction of binding affinity and key interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.org MD simulations are invaluable for assessing the conformational flexibility of this compound and the stability of its complex with a biological target. nih.govmdpi.com
Conformational Analysis: In solution, a molecule like this compound is not static but explores a range of conformations. nih.govmdpi.com MD simulations can map this conformational landscape, identifying the most populated and energetically favorable shapes. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a protein's binding site. mdpi.com
Binding Dynamics and Stability: When applied to a ligand-protein complex predicted by molecular docking, MD simulations can validate the stability of the interaction. nih.gov By simulating the complex in a realistic environment (e.g., a box of water molecules and ions) for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the predicted pose. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD over the simulation time suggests a stable binding mode, whereas large fluctuations might indicate an unstable interaction. nih.gov These simulations also provide detailed information on the dynamics of water molecules in the binding site and their role in mediating ligand-protein interactions. acs.org
Free-Energy Perturbation (FEP) and Alchemical Free-Energy Calculations for Binding Affinity Prediction
For more accurate and quantitative predictions of binding affinity, advanced methods like Free-Energy Perturbation (FEP) and other alchemical free-energy calculations are employed. nih.govmavenrs.com These methods are computationally intensive but can predict binding free energies with an accuracy often within 1 kcal/mol of experimental values. cresset-group.comcresset-group.com
These techniques are based on creating a non-physical, or "alchemical," pathway to transform one molecule into another (relative binding free energy) or to make a molecule disappear from its environment (absolute binding free energy). cresset-group.comwikipedia.org By simulating this transformation in small steps both in solution and when bound to the protein, the difference in the free energy of binding (ΔΔG) between two analogs can be calculated using a thermodynamic cycle. acs.org
This approach is particularly powerful in lead optimization, as it can accurately predict whether a proposed chemical modification to a purine analog will improve its binding affinity to the target protein, thereby prioritizing the synthesis of the most promising compounds. mavenrs.comnih.gov
| Calculation Type | Description | Application |
| Relative Binding Free Energy (RBFE) | Calculates the difference in binding affinity (ΔΔG) between two similar ligands. | Ideal for lead optimization to rank analogs in a chemical series. cresset-group.com |
| Absolute Binding Free Energy (ABFE) | Calculates the binding affinity (ΔG) of a single ligand to a target. | Useful for hit-to-lead studies and evaluating novel chemical scaffolds. acs.orgmpg.de |
This table outlines the two main types of alchemical free-energy calculations and their primary applications in drug discovery.
In Silico Prediction of Biochemical Pathways and Molecular Interactions
Beyond single-target interactions, computational methods can be used to predict the broader biological context of this compound. This involves forecasting its potential roles in biochemical pathways and its interactions with a wider network of proteins. broadinstitute.org
Biochemical Pathway Analysis: Due to its purine core, this compound is likely to interact with enzymes involved in purine metabolism. nih.govmdpi.com Computational tools can predict these interactions by comparing the molecule's structure to known substrates, inhibitors, or regulators of these pathways. nih.gov By modeling the entire purine metabolic network, it's possible to simulate how the introduction of this compound might alter the flow of metabolites, potentially identifying it as an enzyme inhibitor or a metabolic probe. nih.gov
Target and Off-Target Prediction: In silico methods, including ligand-based approaches (which rely on chemical similarity to molecules with known targets) and structure-based methods like inverse docking, can predict potential protein targets across the human proteome. nih.govresearchgate.netnih.gov These approaches help generate hypotheses about the compound's mechanism of action. broadinstitute.org They are also crucial for predicting potential off-target interactions, which can be responsible for adverse effects. mdpi.com By integrating chemical, biological, and pathway data, a comprehensive profile of the molecular interactions of this compound can be constructed, guiding experimental validation and further development. mdpi.comoup.com
Molecular Interactions and Biochemical Mechanisms of Action of 6,8 Diamino 9 Methyl 9h Purine Analogs
Interactions with Enzymes and Enzyme Inhibition Studies
Purine (B94841) analogs are well-known for their ability to interact with the active or allosteric sites of enzymes, often mimicking endogenous purines like adenosine (B11128) and guanine (B1146940). This mimicry allows them to function as inhibitors or modulators of enzyme activity, particularly within pathways crucial for cell proliferation and metabolism.
Kinase Inhibition Profiles (e.g., Aurora Kinases, Nek2, EGFR, Topoisomerase II)
The purine scaffold is a privileged structure in the design of kinase inhibitors due to its resemblance to the adenosine triphosphate (ATP) molecule, the primary phosphate (B84403) donor for all kinases.
Aurora Kinases: The Aurora kinase family (A, B, and C) are critical regulators of mitosis, and their overexpression is common in many human cancers. nih.gov Consequently, they are significant targets for anticancer drug development. nih.gov While specific studies on 6,8-diamino-9-methyl-9H-purine analogs as Aurora kinase inhibitors are not prominent in the literature, the broader class of purine-like and heterocyclic compounds has yielded potent inhibitors. For instance, AT9283 acts as a potent inhibitor of both JAK2/3 and Aurora A/B kinases. selleckchem.com Similarly, Tozasertib (VX-680) is a pan-Aurora inhibitor with a high affinity for Aurora A (Ki app of 0.6 nM). selleckchem.com These examples highlight the potential of the purine scaffold in targeting this family of kinases.
Nek2: NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in centrosome separation during the onset of mitosis. nih.govaacrjournals.org Its overexpression in various cancers makes it an attractive therapeutic target. nih.govaacrjournals.org Analogs based on the purine structure have been developed as ATP-competitive inhibitors of Nek2. For example, a library of 6-cyclohexylmethoxy-2-arylaminopurines was synthesized and evaluated for Nek2 inhibition. Within this series, the compound 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide demonstrated a greater than 10-fold selectivity for Nek2 over the related kinase CDK2. aacrjournals.org
| Compound | Nek2 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | Selectivity (CDK2/Nek2) |
|---|---|---|---|
| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | 0.62 | 7.0 | >11 |
| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | 0.27 | 2.70 | 10 |
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives the growth of numerous cancers. A class of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives has been synthesized and evaluated as EGFR inhibitors. acs.org One compound from this series, designated C9, showed potent inhibitory activity against the HCC827 cancer cell line (IC₅₀ of 29.4 nM) and the EGFR L858R mutant (IC₅₀ of 1.9 nM), a common mutation in non-small cell lung cancer. acs.org Another compound, C12, displayed moderate activity against the triple-mutant EGFR L858R/T790M/C797S, which is resistant to third-generation inhibitors. acs.org
Topoisomerase II: Topoisomerase II is an essential enzyme that manages DNA tangles and supercoils during replication and transcription. It is a well-established target for cancer chemotherapy. nih.govnih.gov Rationally designed purine analogs have emerged as a novel class of catalytic topoisomerase II inhibitors that function by competing with ATP for its binding site on the enzyme. nih.govaacrjournals.orgresearchgate.net One such purine diamine analog, termed QAP 1, was found to inhibit the ATPase activity and DNA decatenation function of both topoisomerase II alpha and beta isoforms with submicromolar IC₅₀ values. nih.govresearchgate.net Unlike topoisomerase poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex, these purine analogs act as true catalytic inhibitors, preventing the enzyme from functioning without inducing DNA breaks. nih.gov This mechanism was confirmed by showing that these compounds could antagonize the DNA damage induced by poisons like doxorubicin. nih.govnih.gov
Purine Metabolism Enzyme Modulation (e.g., Purine Nucleoside Phosphorylase)
Purine metabolism pathways are fundamental for the synthesis of DNA and RNA precursors. Enzymes in these pathways are targets for immunosuppressive and anticancer agents.
Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides (like inosine (B1671953) and guanosine) to the corresponding purine base and ribose-1-phosphate. semanticscholar.orgpnas.org PNP deficiency in humans leads to a severe T-cell immunodeficiency, making PNP inhibitors valuable as potential immunosuppressive agents. semanticscholar.org A series of 8-amino-9-substituted guanines, which are structural analogs of purines, have been shown to be potent inhibitors of human PNP. The most potent among them, 8-amino-9-(2-thienylmethyl)guanine (B3363652) (PD 119,229), exhibited an IC₅₀ of 0.17 µM, significantly more potent than the reference inhibitor 8-aminoguanosine (B66056) (IC₅₀ = 1.40 µM). wikipedia.org
| Compound | PNP IC₅₀ (µM) |
|---|---|
| 8-amino-9-(2-thienylmethyl)guanine (PD 119,229) | 0.17 |
| 8-aminoguanosine (Standard) | 1.40 |
Mechanism of Enzyme Binding and Allosteric Modulation
The interaction of purine analogs with enzymes can occur through competitive binding at the active site or via allosteric modulation at a distinct regulatory site.
Mechanism of Enzyme Binding: Many purine-based kinase inhibitors function through ATP-competitive inhibition. nih.gov This involves the purine scaffold binding to the ATP pocket in the kinase domain, forming key hydrogen bonds with the hinge region that are crucial for affinity. For example, structural biology studies of Nek2 inhibitors revealed that 6-alkoxypurines act as ATP-competitive inhibitors. nih.gov Similarly, novel purine analogs designed to inhibit topoisomerase II were shown to be ATP-competitive, blocking the enzyme's ATPase activity which is essential for its catalytic cycle. nih.govresearchgate.net In the case of PNP, potent inhibitors like Immucillin-H are designed as transition state analogs. These molecules mimic the geometry and electronic properties of the transition state of the enzymatic reaction, allowing them to bind to the active site with extremely high affinity (in the picomolar range), much tighter than the natural substrate. longdom.org
Allosteric Modulation: Allosteric modulation involves a regulator binding to a site on the protein distinct from the active (or orthosteric) site, causing a conformational change that alters the protein's activity. nih.gov This mechanism allows for a more nuanced regulation of biological processes compared to simple competitive inhibition. nih.gov While the concept is broadly applicable to enzymes, the development of purine analogs as allosteric modulators has been most advanced for purinergic receptors, particularly the A₁ and A₃ adenosine receptors. youtube.comresearchgate.net For instance, benzoylthiophene derivatives act as positive allosteric modulators (PAMs) of the A₁ adenosine receptor. youtube.com The literature on purine analogs acting as allosteric modulators of enzymes such as kinases is less developed, with most research focusing on competitive inhibition at the ATP binding site.
Receptor Binding and Ligand-Receptor Interactions
Purinergic receptors, which are activated by purines like adenosine and ATP, are crucial in a vast array of physiological processes. They are divided into P1 (adenosine) and P2 (ATP/ADP) receptors. Purine analogs are frequently designed to target these receptors with high affinity and selectivity.
Purinergic Receptor Subtype Affinity and Selectivity (e.g., Adenosine Receptors A₁, A₂ₐ, A₂ₑ, A₃)
The adenosine receptor family consists of four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Developing ligands that are selective for one subtype is a major goal in pharmacology to achieve targeted therapeutic effects. Molecular modeling has guided the design of 9H-purine derivatives to achieve selectivity for the A₂ₐ subtype. One such analog, 2-n-butyl-9-methyl-8- nih.govaacrjournals.orgnih.govtriazol-2-yl-9H-purin-6-ylamine (ST1535), demonstrated high affinity and selectivity for the A₂ₐ receptor. Its binding affinity (Ki) for the A₂ₐ receptor was 6.6 nM, and it showed 12-fold selectivity over the A₁ receptor, 58-fold over the A₂ₑ receptor, and over 160-fold over the A₃ receptor.
| Receptor | Ki (nM) |
|---|---|
| A₁ | 79.2 |
| A₂ₐ | 6.6 |
| A₂ₑ | 382.8 |
| A₃ | >1000 |
Agonist, Antagonist, and Inverse Agonist Mechanisms at Specific Receptors
Ligands can interact with receptors in different ways: agonists activate the receptor, antagonists block activation by agonists, and inverse agonists reduce the receptor's basal activity. The functional activity of purine analogs is determined through cellular and in vivo assays. The selective A₂ₐ ligand ST1535 was characterized as an antagonist. In vivo studies showed that it induced a dose-related increase in locomotor activity in animal models, a physiological response that is characteristic of A₂ₐ receptor antagonism. This demonstrates how the specific chemical structure of a purine analog dictates not only its binding affinity and selectivity but also its functional effect at a given receptor subtype.
Interactions with Nucleic Acids (DNA/RNA) and DNA Topology
The purine scaffold is fundamental to the structure of DNA and RNA, and analogs of these bases can interact with and modify the properties of nucleic acids through various mechanisms.
The addition of functional groups to the purine ring system can significantly alter its interaction with the DNA double helix. Studies on 2,6-diaminopurine (B158960) (DAP), an analog of adenine (B156593), reveal that the presence of an additional amino group profoundly impacts DNA structure and stability. oup.com When incorporated into a DNA strand opposite thymine (B56734), DAP forms three Watson-Crick type hydrogen bonds, in contrast to the two formed by adenine. researchgate.netacs.orgnih.gov This additional hydrogen bond leads to a considerable increase in the thermal stability of the DNA duplex. oup.comnih.gov
The 2-amino group of DAP extends into the minor groove of the DNA helix. oup.comresearchgate.net This modification alters the local architecture of the minor groove, potentially changing its width and disrupting the organized "spine of hydration" that is characteristic of B-form DNA. oup.comresearchgate.net This alteration of the minor groove's topography can, in turn, influence the binding of small molecules and proteins that recognize this region. oup.comresearchgate.net While these findings are for the 2,6-isomer, they establish a principle whereby additional amino groups on the purine core, such as at the C8 position in a 6,8-diamino analog, can serve as important determinants for molecular recognition and structural perturbation of nucleic acids.
Purine analogs can serve as substrates or inhibitors for a variety of enzymes that process nucleic acids, thereby disrupting cellular functions. Some purine nucleoside analogs, such as Nelarabine, can be phosphorylated within the cell and subsequently incorporated into DNA by polymerases. mdpi.com This incorporation can lead to the inhibition of DNA synthesis and the accumulation of DNA strand breaks, ultimately triggering apoptosis. mdpi.com
Studies have shown that DNA containing DAP can be recognized by polymerases, but its presence may affect the activity of other enzymes like restriction endonucleases. oup.comresearchgate.net Furthermore, 2,6-diaminopurine has demonstrated inhibitory effects on the transcriptional activity of both T7 RNA polymerase and human RNA polymerase II. escholarship.org In a distinct mechanism, DAP was found to correct UGA nonsense mutations not by incorporation into the nucleic acid sequence, but by inhibiting FTSJ1, a methyltransferase responsible for modifying the anticodon loop of tRNATrp. nih.gov This inhibition leads to increased translational readthrough at UGA stop codons, showcasing a novel way purine analogs can modulate the machinery of gene expression. nih.gov
Impact on Cellular Signaling Pathways (pre-clinical, mechanistic focus)
Beyond direct interactions with nucleic acids, purine analogs are potent modulators of intracellular signaling cascades, particularly those governing cell survival and death.
A significant body of research has focused on 6,8,9-polysubstituted purine analogs as inducers of apoptosis in cancer cells. A study involving an 18-member library of such compounds identified several active molecules against leukemia cell lines. rsc.orgnih.gov Analogs featuring a benzyloxy group at the C6 position of the purine ring demonstrated notable antiproliferative activity, particularly against the Jurkat (acute T-cell leukemia) cell line, while having a lesser effect on K562 (chronic erythroleukemia) cells. rsc.orgnih.goved.ac.uk
| Compound | Substituents | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine | C6: Benzyloxy, C8: Phenyl, C9: tert-Butyl | Jurkat | 29 | rsc.org |
| Compound 5 (Polat et al.) | C6: 4-Phenylpiperazine, C8: 4-Phenoxyphenyl, C9: Cyclopentyl | MCF7 | 1.58 | tubitak.gov.tr |
| Compound 6 (Polat et al.) | C6: 4-(4-Chlorophenyl)piperazine, C8: 4-Phenoxyphenyl, C9: Cyclopentyl | HCT116 | 1.49 | tubitak.gov.tr |
To elucidate the molecular basis for the pro-apoptotic activity of 6,8,9-polysubstituted purines, target deconvolution studies were performed. The most active compounds from the aforementioned library were screened against a panel of 96 recombinant human kinases known to be involved in apoptotic signaling. rsc.orgnih.gov
Remarkably, this comprehensive screening revealed that only one kinase, Death-Associated Protein Kinase 1 (DAPK-1), was inhibited by 50% or more by the active purine analogs at a concentration of 10 µM. rsc.orgnih.gov This finding strongly suggested that the inhibition of DAPK-1 could be responsible for the observed induction of apoptosis. rsc.orgnih.gov Further validation was achieved by determining the specific inhibitory potency of the most active analog, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, against recombinant DAPK-1. rsc.orgrsc.org The compound displayed a half-maximal inhibitory concentration (IC₅₀) of 2.5 µM, confirming it as a direct and potent inhibitor of DAPK-1. rsc.orgrsc.org This selective inhibition of DAPK-1 by a 6,8,9-polysubstituted purine analog provides a clear mechanistic link between the compound and its pro-apoptotic effects, identifying it as a promising candidate for investigating the role of DAPK-1 in cancer cell apoptosis. rsc.orgnih.gov
| Compound | Target Kinase | IC₅₀ (µM) | Assay Type | Source |
|---|---|---|---|---|
| 6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine | DAPK-1 | 2.5 | Recombinant Enzyme Assay | rsc.orgrsc.org |
Structure Activity Relationship Sar Studies of 6,8 Diamino 9 Methyl 9h Purine Derivatives
Systematic Structural Modifications and Their Impact on Molecular Interactions
The biological activity of purine (B94841) derivatives is profoundly influenced by the nature and position of substituents on the purine core. These modifications alter the molecule's steric, electronic, and hydrophobic properties, thereby dictating its interaction with target proteins.
Modifications at the C6 and C8 positions are critical for defining molecular interactions. For instance, studies on 6-morpholino and 6-amino-9-sulfonylpurine derivatives show that electron-donating substituents at the C6 position are beneficial for synthesis and help ensure the stability of the final products. researchgate.net The interactions of 8-substituted purine derivatives are highly dependent on their hydrogen-bonding patterns. The introduction of an oxo or amino group at the C8 position can alter the hydrogen bond donor-acceptor profile, affecting how the molecule pairs with complementary residues in a protein binding site. acs.orgnih.gov For example, the Hoogsteen edge of the purine, involving the N7 atom, becomes a key interaction point when the purine base is flipped into an anti-conformation, a geometry that can be influenced by C8 substitutions. acs.orgnih.gov
The N9 position is another crucial site for modification. Attaching different groups at N9 can modulate the compound's physicochemical properties and its orientation within a binding pocket. In the development of inhibitors for heat shock protein 90 (Hsp90), N9-substituted purines were designed to occupy specific hydrophobic pockets. mdpi.com The introduction of bulky substituents can either enhance binding through favorable hydrophobic interactions or cause steric hindrance, depending on the topology of the target site. mdpi.comnih.gov For example, in a series of histamine (B1213489) H3 receptor ligands, substitution at N9 with a 2,6-dichlorobenzyl group provided the most active derivatives. nih.gov
The interplay between substituents at different positions is also vital. In a series of 6,8,9-trisubstituted purine analogues, a cyclopentyl group at N9, a 4-phenoxyphenyl group at C8, and various substituted phenyl piperazine (B1678402) moieties at C6 were synthesized to explore their combined effect on anticancer activity. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate the stability of different tautomeric forms of N9-unsubstituted purines, concluding that C6 electron-donating groups promote the predominance of the desired N9 tautomer, which is crucial for subsequent regioselective reactions at this position. nih.gov
| Position | Type of Modification | Impact on Molecular Interactions |
| C2 | Chlorine atom | Maintains or slightly decreases affinity to the H3 receptor. nih.gov |
| C6 | Electron-donating groups (e.g., amino, morpholino) | Promotes the predominance of the N9 tautomer and stabilizes the final product. nih.gov |
| C8 | Oxo or Amino groups | Alters hydrogen-bonding patterns, affecting base pairing geometry. acs.org |
| N9 | Benzyl (B1604629) groups (e.g., 2,6-dichlorobenzyl) | Enhances binding affinity to the H3 receptor through hydrophobic interactions. nih.gov |
| N9 | Sulfonyl groups | Allows for regioselective synthesis and influences antiproliferative activity. nih.gov |
Correlation of Substituent Effects with Enzyme Inhibition Potency and Selectivity
The potency and selectivity of purine-based enzyme inhibitors are directly correlated with the specific substituents on the heterocyclic core. By systematically altering these substituents, researchers can fine-tune a compound's inhibitory profile.
For instance, in the development of mammalian target of rapamycin (B549165) (mTOR) inhibitors, a series of 9-methyl-9H-purine derivatives were evaluated. nih.gov The study found that most of these compounds exhibited good mTOR kinase inhibitory activity and, importantly, high selectivity over the related enzyme PI3Kα. nih.gov The lead compound from this series demonstrated potent antiproliferative activity against multiple human cancer cell lines by suppressing the phosphorylation of key downstream effectors of the mTOR pathway. nih.gov
In another example targeting Hsp90, a known cancer target, a focused array of N7/N9-substituted purines were synthesized. mdpi.com The study aimed to replace a specific hydrophobic moiety of a known inhibitor (BIIB021) with various five-membered rings. The results showed that isoxazole (B147169) derivatives exhibited favorable Hsp90α inhibitory activity. mdpi.com Specifically, a 3-tert-butyl isoxazole derivative showed the best binding affinity among the five-membered ring congeners, with an IC50 value of 1.76 µM. mdpi.com This highlights how modifying the hydrophobic substituent can directly modulate enzyme inhibition potency.
Quantitative structure-activity relationship (QSAR) analysis has been used to formalize these correlations. A study on 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines with antirhinovirus activity found that optimal activity was associated with purines containing a C-2 lipophilic, electron-withdrawing substituent. nih.gov The most active compound, with a trifluoromethyl group at C-2, had an IC50 of 0.03 µM against one serotype. nih.gov
| Compound Series | Target Enzyme | Key Substituent(s) | Effect on Potency/Selectivity | IC50 Value |
| 9-methyl-9H-purine derivatives | mTOR | Thieno[3,2-d]pyrimidine core | Good inhibitory activity and selectivity over PI3Kα. nih.gov | Not specified |
| N9-substituted purines | Hsp90α | 3-tert-butyl isoxazole | Favorable inhibitory activity. mdpi.com | 1.76 µM mdpi.com |
| 2-substituted-9-benzylpurines | Rhinovirus | C-2 trifluoromethyl | Optimal activity associated with lipophilic, electron-withdrawing groups. nih.gov | 0.03 µM nih.gov |
Influence of Purine Ring Substitutions on Receptor Binding Affinity and Specificity
Similar to enzyme inhibition, the affinity and specificity of purine derivatives for G-protein coupled receptors (GPCRs) and other receptors are highly dependent on their substitution patterns. The purine scaffold serves as a versatile template for designing ligands that can selectively target specific receptor subtypes.
A study focused on developing high-affinity histamine H3 receptor (H3R) ligands used the purine heterocycle as a bioisostere for a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov All synthesized compounds showed Ki values in the nanomolar range, confirming the purine core's suitability for high-affinity H3R ligands. nih.gov The study revealed several key SAR findings:
C-2 Substitution: The presence of a chlorine atom at the C-2 position either maintained or slightly decreased binding affinity compared to hydrogen. nih.gov
N-9 Substitution: The nature of the benzyl substituent at the N-9 position was critical. A 2,6-dichlorobenzyl group yielded the most potent derivatives, with Ki values of 2.91 nM and 5.51 nM, which were more potent than the reference drug pitolisant (B1243001) (Ki 6.09 nM). nih.gov Molecular modeling suggested that this substitution pattern created favorable hydrophobic interactions within the receptor binding pocket. nih.gov
The purine ring itself can be a crucial determinant of affinity. Docking studies showed that the N-7 nitrogen of the purine ring could form a hydrogen bond with Tyr374 in the H3R model, an interaction that enhances affinity. nih.gov This demonstrates how the inherent properties of the purine scaffold contribute to receptor binding. In the broader context of purine receptors, substitutions at various positions are known to modulate affinity. For instance, amino groups at certain positions can enhance binding, while modifications to the ribose moiety in nucleoside analogs can reduce affinity at wild-type adenosine (B11128) receptors. nih.gov
| Derivative Series | Target Receptor | Substitution Position | Substituent | Effect on Binding Affinity | Ki Value |
| N-9 Benzylpurines | Histamine H3 | N-9 | 2,6-dichlorobenzyl | Increased potency | 2.91 nM nih.gov |
| N-9 Benzylpurines | Histamine H3 | N-9 | 2,6-dichlorobenzyl, C-2-Chloro | Increased potency | 5.51 nM nih.gov |
| N-9 Benzylpurines | Histamine H3 | N-9 | 4-chlorobenzyl | Moderate potency | 13.9 nM nih.gov |
Computational and Cheminformatics Approaches in SAR Analysis
Computational and cheminformatics tools are indispensable for modern SAR studies, providing insights into ligand-protein interactions, guiding the design of new derivatives, and rationalizing experimental observations.
Molecular Docking and Dynamics: These methods are used to predict the binding mode of ligands within a target's active site. In the study of H3R ligands, docking and molecular dynamics simulations were used to determine the binding modes of the most potent purine derivatives. nih.gov These simulations revealed the importance of a hydrogen bond between the purine's N-7 atom and a tyrosine residue (Tyr374) in the receptor, providing a structural explanation for the high affinity of the purine scaffold. nih.gov Similarly, for Hsp90 inhibitors, X-ray crystal structures of several purine derivatives bound to the enzyme's N-terminal domain confirmed their L-shaped conformation, occupying two distinct binding pockets as predicted by modeling. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For antirhinovirus purine derivatives, a QSAR analysis showed that optimal activity correlated with 9-benzylpurines having a lipophilic and electron-withdrawing substituent at the C-2 position. nih.gov
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been applied to study the tautomeric features of N9-unsubstituted purines. nih.gov These calculations helped conclude that electron-donating C6 substituents promote the predominance of the N9-H tautomer, which is the desired starting material for regioselective N9-sulfonylation, thus guiding the synthetic strategy. nih.gov
Virtual Screening: This computational technique involves docking large libraries of compounds into a target structure to identify potential hits. A virtual library of 105 novel 2,9-disubstituted-6-morpholino purine derivatives was screened against four PI3K isoforms to identify selective inhibitors. mdpi.com This in silico approach successfully identified promising candidates for synthesis and biological evaluation. mdpi.com
Pharmacophore Modeling and Ligand-Based Design Principles for Molecular Probes
When the 3D structure of a biological target is unknown or difficult to obtain, ligand-based design methods become particularly valuable. Pharmacophore modeling is a cornerstone of this approach.
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific target. These models are generated by aligning a set of known active molecules and extracting their common features.
In a study to identify novel inhibitors of matrix metalloproteinase-9 (MMP-9), a ligand-based pharmacophore model was developed using 67 known inhibitors. nih.gov The best-fit model (DDHRR_1) consisted of two hydrogen bond donors, one hydrophobic group, and two aromatic rings. This model was then used for several purposes:
3D-QSAR Analysis: The model served as a template to build a 3D-QSAR model, which provided contour plots indicating where bulky, electron-withdrawing, or hydrogen-bonding groups would be favorable or unfavorable for inhibitory activity. nih.gov
Virtual Screening: The pharmacophore model can be used as a filter to screen large chemical databases, rapidly identifying novel compounds that possess the required chemical features for activity.
The principles of ligand-based design are also evident in the development of selective PI3K inhibitors. Researchers used a known active scaffold of 2,9-disubstituted-6-morpholino purine derivatives as a starting point. mdpi.com By understanding the established interaction patterns of this scaffold, they designed a virtual library of new derivatives with varied R-groups to explore the chemical space and identify compounds with improved selectivity for different PI3K isoforms. mdpi.com This strategy, combining a known active core with computational screening, exemplifies a rational, ligand-based approach to designing new molecular probes and potential therapeutic agents.
6,8 Diamino 9 Methyl 9h Purine As a Biochemical Probe and Research Tool
Development of Fluorescent and Affinity Probes for Biological Systems
Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, allowing for the visualization and tracking of biological molecules and processes. Affinity-based probes are designed to bind specifically and strongly to a target molecule, often a protein, enabling its isolation, identification, and quantification. The purine (B94841) scaffold is a common foundation for such probes due to its prevalence in key biological molecules like ATP and GTP, making it a "privileged scaffold" for targeting a wide range of proteins, particularly enzymes like kinases.
The development of probes based on the diaminopurine structure could involve chemically attaching a fluorophore (for fluorescent probes) or a reactive group and a reporter tag (for affinity probes) to the purine core. The amino groups at the C6 and C8 positions of 6,8-Diamino-9-methyl-9H-purine provide reactive handles for such chemical modifications. For instance, one of the amino groups could be functionalized with a linker attached to a fluorescent dye or a biotin tag for affinity purification. The N9-methyl group would prevent glycosylation, ensuring the probe acts as a small molecule rather than a nucleoside mimic, potentially altering its target specificity compared to nucleoside analogues.
Table 1: Examples of Purine-Based Probes and Their Applications This table illustrates the utility of the general purine scaffold in probe development, as direct examples for this compound are not available.
| Probe Type | Parent Scaffold | Application | Target Class |
| Fluorescent Probe | 2-Aminopurine | Used as a fluorescent molecular marker to study nucleic acid conformation and dynamics. oup.comoup.com | DNA/RNA |
| Affinity-Based Probe | Xanthine | Development of photoaffinity probes to assess ligand binding to TRPC5 channels. | Ion Channels |
| Affinity-Based Probe | Purine (General) | Synthesis of probes for identifying protein targets using chemoproteomic methods. nih.gov | Various Proteins |
Application in In Vitro Biochemical Assays for Target Validation
Target validation is the process of confirming that a specific biological molecule (the "target") is directly involved in a disease process and that modulating its activity is likely to have a therapeutic effect. In vitro biochemical assays are crucial for this process, allowing researchers to study the interaction between a potential drug molecule and its purified target in a controlled environment.
A molecule like this compound, or a library of its derivatives, could be used in these assays to validate new drug targets. For example, if a newly identified kinase is hypothesized to be involved in cancer, researchers could screen a purine library against this kinase to find inhibitors. The diaminopurine core mimics the adenine (B156593) portion of ATP, the natural substrate for kinases, making it an excellent starting point for competitive inhibitor design. By measuring the concentration of a this compound derivative required to inhibit the kinase's activity by 50% (the IC50 value), researchers can quantify its potency. Finding a potent inhibitor through such assays provides strong evidence that the kinase is a "druggable" target.
Table 2: Use of Purine Analogues in Target-Based Assays This table shows examples of how purine analogues are used to validate biological targets through in vitro assays.
| Purine Analogue Class | Assay Type | Target Validated | Disease Context |
| 2,6-Diaminopurine (B158960) (DAP) Derivatives | Antiviral Screening | Viral Polymerases/Host Factors | Flaviviruses, Influenza, SARS-CoV-2 |
| 6-Alkoxypurines | Kinase Inhibition Assay | Nek2 Kinase | Cancer |
| 8-Aminopurines | Enzyme Inhibition Assay | Purine Nucleoside Phosphorylase (PNPase) | Cardiovascular Disease |
Use in Chemical Genetics and Phenotypic Screening Approaches
Chemical genetics uses small molecules to perturb protein function, offering a rapid and reversible alternative to traditional genetic methods like gene knockout. This approach has two main branches. In "forward" chemical genetics, or phenotypic screening, compounds are tested in cell or organism-based models to find those that produce a desired phenotype (e.g., stopping cancer cell growth). wikipedia.org The challenging next step is to identify the specific protein target of the active compound. wikipedia.org
A library of derivatives based on the this compound scaffold would be well-suited for phenotypic screening. Due to the purine core's ability to interact with a wide variety of proteins, such a library has the potential to uncover compounds that modulate novel biological pathways. For instance, screening these compounds against leukemia cells could identify a molecule that induces apoptosis. nih.gov Subsequent target identification efforts, perhaps using an affinity probe version of the "hit" compound, could then reveal a previously unknown protein involved in leukemia cell survival. This discovery of a novel drug target is a key advantage of phenotypic screening. wikipedia.org
Contribution to Understanding Purine Biology and Signaling Pathways
Purines are fundamental to all life, forming the basis of nucleic acids (adenine and guanine), the primary energy currency (ATP), and key signaling molecules. oup.com Studying how the cell's machinery interacts with natural purines and their analogues provides deep insights into these critical pathways. Modified purines can be used to probe the structural and functional requirements of protein-ligand interactions.
The compound 2,6-diaminopurine (DAP), an isomer of the core structure of 6,8-diaminopurine, is a powerful tool for studying nucleic acids. oup.comresearchgate.net When incorporated into DNA, DAP forms three hydrogen bonds with thymine (B56734) (unlike the two bonds in a standard adenine-thymine pair), which increases the thermal stability of the DNA duplex. oup.comoup.com This property allows researchers to investigate the importance of duplex stability in processes like DNA replication and transcription. It also serves as a probe for molecular recognition, as the extra amino group in the DNA minor groove can alter the binding of proteins and small molecule drugs. oup.comresearchgate.net
Similarly, this compound could be used to explore the binding pockets of purine-binding proteins. By comparing the binding affinity of this compound to that of adenine, guanine (B1146940), or 2,6-diaminopurine, researchers could map the specific interactions within a protein's active site, contributing to a more detailed understanding of purine signaling and facilitating the rational design of more selective drugs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6,8-Diamino-9-methyl-9H-purine, and how do reaction conditions influence yield and purity?
- Methodology : Start with a purine core (e.g., 9-methylpurine) and introduce amino groups at positions 6 and 8 via nucleophilic substitution. Use reagents like liquid ammonia or amine derivatives under controlled temperatures (e.g., −78°C for lithiation steps, as in ). Monitor regioselectivity by varying solvents (THF, DCM) and catalysts (e.g., NaBH₄ for reduction). Purify intermediates via flash chromatography (3% MeOH in DCM) and validate purity using HPLC and NMR .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) and incubating at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS and quantify stability via UV-Vis spectroscopy. Compare results to structurally similar purines (e.g., 8-methyl-9H-purine, where methyl groups enhance stability via steric hindrance) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound and its intermediates?
- Methodology : Use H and C NMR to verify substitution patterns (e.g., δ 8.73 ppm for H-2 in dichloropurine analogs). Confirm molecular weight via HRMS and assess functional groups via FT-IR (e.g., NH₂ stretches at ~3300 cm⁻¹). Cross-reference with PubChem data for analogous compounds (e.g., 6,9-dimethylpurine) .
Advanced Research Questions
Q. How does the electronic environment of the purine ring in this compound influence its reactivity in cross-coupling reactions?
- Methodology : Perform DFT calculations to map electron density at positions 2, 6, and 7. Test Suzuki-Miyaura couplings using Pd catalysts and aryl boronic acids. Compare reactivity to 9-ethyl-6,8-dichloropurine ( ), where Cl substituents enhance electrophilicity. Analyze regioselectivity trends via LC-MS and X-ray crystallography .
Q. What strategies mitigate side reactions (e.g., over-alkylation) during the synthesis of this compound derivatives?
- Methodology : Optimize stoichiometry (e.g., 1:1 molar ratio of purine to alkylating agent) and use protecting groups (e.g., Boc for amines). Monitor reaction progress via TLC and quench excess reagents with scavengers (e.g., polymer-bound thiourea). Reference protocols for 9-allylpurine synthesis, where controlled addition of diisopropylamine prevents polysubstitution .
Q. How can computational modeling predict the biological activity of this compound against kinase targets?
- Methodology : Dock the compound into ATP-binding pockets using molecular dynamics software (e.g., AutoDock Vina). Compare binding affinities to known inhibitors (e.g., 6-methylaminopurine derivatives). Validate predictions with in vitro kinase assays and correlate with structural analogs showing PDE4 inhibition () .
Q. What experimental approaches resolve contradictions in reported solubility data for this compound analogs?
- Methodology : Perform solubility screens in 12 solvents (e.g., DMSO, EtOAc, H₂O) using nephelometry. Compare results to PubChem entries for 9-methylpurines, where methyl groups reduce aqueous solubility. Address discrepancies by standardizing measurement conditions (e.g., 25°C, 24 hr equilibration) .
Methodological Notes
- Synthesis : Prioritize lithiation (n-BuLi/THF) for regioselective substitutions, as demonstrated in dichloropurine synthesis .
- Characterization : Combine NMR (δ 1.49 ppm for CH₃ in ethyl groups) and HRMS (error < 2 ppm) for unambiguous identification .
- Stability : Store derivatives at −20°C under argon to prevent oxidation of amino groups, as observed in 8-methylpurine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
